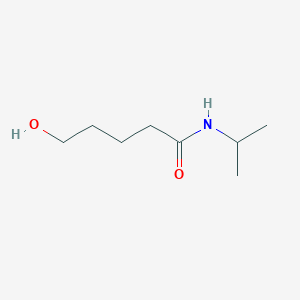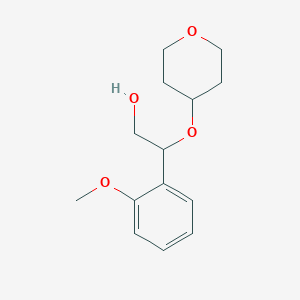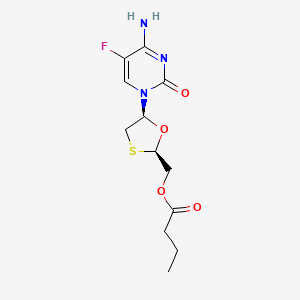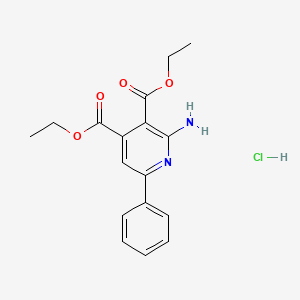
5-Hydroxy-N-isopropylpentanamide
Overview
Description
The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include the class of compounds it belongs to and its role or uses .
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other factors. .Molecular Structure Analysis
Structural analysis involves determining the arrangement of atoms within the molecule. Techniques used may include X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, reactivity, and spectroscopic properties .Scientific Research Applications
Angiogenesis Inhibition
5-Hydroxy-N-isopropylpentanamide derivatives, particularly those structurally related to thalidomide, have been identified for their potent anti-angiogenic activity. Such compounds can inhibit the growth of new blood vessels, a crucial process in cancer progression and other diseases. In a study by Noguchi et al. (2005), 5-Hydroxy-2-(2,6-diisopropylphenyl)-1H-isoindole-1,3-dione, a compound related to this compound, showed significant activity in this regard (Noguchi et al., 2005).
Electrophysiological Effects
The impact of 5-Hydroxytryptamine (5-HT) derivatives on electrophysiological properties of human atrial cells was explored in a study by Pau et al. (2007). Although this study primarily focuses on 5-HT, it is relevant due to the structural similarity with this compound. The findings suggest a differential effect of these compounds on atrial cells in various cardiac conditions, including atrial fibrillation (Pau et al., 2007).
Metabolite Identification
Research has identified various metabolites of substances structurally related to this compound, which is crucial for understanding their pharmacological and toxicological profiles. Wilson et al. (2005) identified metabolites like 5-hydroxy-diisopropyltryptamine in a study involving a hallucinogen related to this compound (Wilson et al., 2005).
Drug Delivery Systems
Innovative drug delivery systems using covalently bonded poly[N-isopropylacrylamide-co-2-Hydroxyethylacrylate]-based nanoparticle networks have been explored. Such systems, as discussed by Mathews et al. (2006), are significant for controlled drug release, a key aspect in modern pharmacotherapy (Mathews et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-hydroxy-N-propan-2-ylpentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-7(2)9-8(11)5-3-4-6-10/h7,10H,3-6H2,1-2H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPIQLLZIQRCJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B3103326.png)


![6-Bromobenzo[b]thiophene-5-carbaldehyde](/img/structure/B3103353.png)